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Scotchprep

Cat. No.: B1166359
CAS No.: 123425-41-2
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Description

Evolution of Dental Bonding Technologies: From Early Concepts to Modern Adhesive Systems

The trajectory of dental bonding technology is characterized by a series of innovations that progressively improved bond strength, durability, and clinical handling.

Pioneering work in dental adhesion laid the groundwork for modern bonding systems. In 1949, Swiss chemist Oskar Hagger developed one of the first dental adhesive agents, "Sevriton Cavity Seal," which contained glycerolphosphoric acid dimethacrylate (GPDM) and was intended for bonding acrylic resin to dentin wikipedia.orgwikipedia.orgmpg.dencats.io. While this represented an early attempt at chemical adhesion, its practical application was limited.

A pivotal moment arrived in 1955 when Dr. Michael Buonocore introduced the acid-etch technique for enamel wikipedia.orgwikipedia.orgmpg.dencats.ionih.govfishersci.atscilit.comamericanelements.com. By treating enamel with phosphoric acid, he created a micro-roughened surface that allowed for mechanical interlocking with acrylic resins, significantly enhancing retention. This groundbreaking discovery demonstrated the potential of altering the tooth surface to improve adhesion and is considered the birth of modern adhesive dentistry.

Bonding to dentin presented a greater challenge due to its heterogeneous composition, higher water content, and the presence of the smear layer – a tenacious layer of debris formed on the dentin surface during cavity preparation wikipedia.orgwikipedia.orgnih.govfishersci.atscilit.com. The identification of the smear layer by Eick in the 1970s using scanning electron microscopy was crucial in understanding the barrier it posed to effective dentin bonding wikipedia.orgwikipedia.org. Subsequent research, notably by Nakabayashi in 1982, led to the concept of the "hybrid layer," a zone formed by the infiltration of resin monomers into the demineralized dentin collagen network, which is fundamental to successful dentin bonding wikipedia.orgnih.gov.

The evolution of dentin bonding agents is commonly categorized into generations, reflecting advancements in their composition, application strategy, and interaction with the tooth structure, particularly the smear layer.

The first generation of dentin adhesives, introduced in the 1960s, aimed to bond to the smear layer but achieved only low bond strengths (2-6 MPa) due to the smear layer's weak attachment to the underlying dentin nih.govatamanchemicals.comuni.lu. Examples included Cervident and early formulations of ScotchBond atamanchemicals.com. The second generation, appearing in the late 1970s and early 1980s, also bonded primarily to the smear layer, often utilizing phosphate (B84403) esters, with slightly improved but still clinically insufficient bond strengths (1-10 MPa) nih.govatamanchemicals.comwikipedia.orgataman-chemicals.com. Examples included Clearfil Bond System and later formulations of Scotchbond atamanchemicals.comwikipedia.org.

The third generation of dentin bonding agents, emerging in the 1980s, represented a significant step forward. These systems aimed to modify or partially remove the smear layer, allowing for better interaction with the underlying dentin mpg.defishersci.atatamanchemicals.com. This typically involved a multi-step process utilizing a primer and an adhesive resin.

Positioning of Scotchprep within the Trajectory of Dental Adhesive Development

Within this historical context, this compound holds a notable position as a representative and influential third-generation adhesive system.

This compound, part of the 3M Scotchbond system, was a prominent example of a third-generation dentin bonding agent. Its mechanism involved the use of a primer designed to interact with and modify the smear layer. The this compound primer was described as an aqueous solution containing 2-hydroxyethyl methacrylate (B99206) (HEMA) and maleic acid ataman-chemicals.com. This acidic primer simultaneously conditioned (etched) the dentin surface and infiltrated it with hydrophilic monomers (HEMA). Following the application of the primer, an unfilled adhesive resin, such as Scotchbond 2 (containing Bis-GMA and HEMA), was applied ataman-chemicals.com.

This approach, where an acidic primer modifies the smear layer and demineralizes the underlying dentin to facilitate monomer infiltration without a separate rinse step for the acid, can be seen as a precursor to the later development of self-etch adhesive systems ataman-chemicals.com. While this compound was initially recommended for use solely on dentin, its concept of combining etching and priming in a single step foreshadowed the simplified clinical procedures of future self-etch generations.

Research investigating the effect of this compound on the dentin surface composition using X-ray photoelectron spectroscopy (XPS) showed that treatment with this compound, similar to other conditioners of that era, resulted in a lowering of calcium (Ca) and phosphorus (P) on the dentin surface, indicative of its acidic conditioning effect nih.gov.

This compound exemplified the characteristics of third-generation adhesives, which typically involved a two-component system (primer and adhesive) and aimed to improve bond strength by modifying the smear layer to allow for better resin penetration into the dentinal tubules mpg.defishersci.atwikipedia.org. This generation generally achieved higher bond strengths compared to the first and second generations, although long-term durability could still be a challenge wikipedia.org. The development and use of systems like this compound were instrumental in advancing the understanding of dentin bonding mechanisms and paved the way for the subsequent, more effective, fourth-generation total-etch systems and the later self-etch adhesives.

The table below summarizes the historical classification of dental adhesive generations and provides context for the position of third-generation systems like this compound.

GenerationApproximate EraSmear Layer InteractionTypical ComponentsKey MechanismRepresentative Systems (Examples)Typical Bond Strength Range (MPa)
First1960sBonded to smear layerAdhesive resinPrimarily mechanical, weak chemical interactionCervident, Sevriton Cavity Seal2-6
SecondLate 1970s/Early 1980sBonded to smear layerAdhesive resin (phosphate esters)Improved wetting, ionic interaction with Ca++ in smear layerClearfil Bond System, Scotchbond1-10
Third1980sModified/Partially removed smear layerPrimer + Adhesive resinAcidic primer conditions dentin, allows some resin penetration into tubulesScotchbond (with this compound), Tenure, Universal Bond 2Improved over previous, but variable
FourthEarly 1990sRemoved smear layer (Total-Etch)Etchant + Primer + Adhesive resinAcid etching creates deep demineralization, resin infiltration forms hybrid layerAll-Bond 2, Scotchbond Multi-PurposeHigh (low to mid-20s) fishersci.at
FifthLate 1990sRemoved smear layer (Total-Etch)Etchant + Primer/Adhesive (one bottle)Simplified application of Fourth generation mechanismPrime and Bond, Single BondHigh (similar to Fourth)
SixthLate 1990s/Early 2000sSelf-etching primer + AdhesiveSelf-etching primer + AdhesiveAcidic primer simultaneously etches and primes, incorporates smear layerClearfil SE Bond, Adper Prompt L-PopVariable, technique sensitive
Seventh1999-2005Self-etching adhesive (All-in-one)Self-etching adhesiveSimplified self-etch, higher acidity, incorporates smear layeriBond, G-BondVariable, technique sensitive
EighthPost-2010Universal (Multi-mode)Universal adhesiveFlexible application (etch-and-rinse, self-etch, selective-etch)Scotchbond Universal, Tetric N-Bond UniversalVariable depending on mode and substrate

Note: Bond strength ranges are approximate and can vary significantly based on methodology and substrate.

The introduction of this compound marked a significant evolutionary step by attempting to actively manage the smear layer and incorporate a priming step that facilitated resin infiltration, setting the stage for the subsequent development of more sophisticated and clinically efficient adhesive systems.

Properties

CAS No.

123425-41-2

Molecular Formula

C10H7NO

Synonyms

Scotchprep

Origin of Product

United States

Formulation Chemistry and Constituent Principles of Scotchprep

Role of Key Monomers in Primer Design

Dental primers, including Scotchprep, incorporate monomers that facilitate the interaction between the primer and the tooth structure, as well as with the subsequent adhesive resin nih.govmdpi.com. These monomers are often designed with both hydrophilic and hydrophobic characteristics to bridge the gap between the moist dentin and the typically hydrophobic restorative materials nih.govtcbsc.net.

Hydrophilic Monomers and their Functional Contribution (e.g., 2-Hydroxyethyl Methacrylate (B99206) (HEMA))

A significant component of this compound was 2-Hydroxyethyl Methacrylate (HEMA) quintessence-publishing.comkuleuven.beoecd.org. HEMA is a hydrophilic monomer widely used in dental adhesives due to its ability to enhance wetting properties and infiltrate the demineralized dentin surface mdpi.compacific.edu. Its low molecular weight and hydrophilic hydroxyl group allow it to effectively penetrate the wet, collagen-rich dentin, acting as a surface-wetting and interdiffusion agent quintessence-publishing.comkuleuven.be. HEMA helps to keep the collagen network expanded, preventing its collapse after acid etching and facilitating the infiltration of more hydrophobic monomers from the subsequent adhesive layer pacific.edu. It also acts as a co-solvent for other monomers, preventing phase separation in adhesive formulations quintessence-publishing.com.

Bifunctional Monomers in Primer Formulations

Primers often contain bifunctional monomers that possess both hydrophilic and hydrophobic ends tcbsc.netcompendiumlive.com. This dual nature allows them to interact with the hydrophilic dentin surface and copolymerize with the hydrophobic monomers in the adhesive resin, thereby creating a link between the tooth structure and the restorative material nih.govtcbsc.net. While HEMA is a key hydrophilic monomer, other bifunctional monomers like 4-META (4-methacryloxyethyl trimellitic acid) have also been used in dental primers to promote infiltration and bonding tcbsc.netnih.gov. Although specific bifunctional monomers beyond HEMA in the original this compound formulation are not explicitly detailed in all sources, the principle of using monomers with affinity for both hydrophilic and hydrophobic environments is fundamental to primer design in etch-and-rinse systems like the one this compound belonged to nih.govtcbsc.net.

Inclusion and Functionality of Acidic Components

Acidic components in dental primers serve to modify the tooth surface, either by etching away the smear layer or by conditioning the dentin to make it more receptive to monomer infiltration nih.govomu.edu.tr.

Maleic Acid as an Etching and Conditioning Agent

This compound contained maleic acid at a low concentration (2.5%) quintessence-publishing.comkuleuven.beslideshare.netvivarep.com. Maleic acid, as a milder organic acid compared to phosphoric acid, was used in this compound to simultaneously etch and impregnate the dentinal surface pocketdentistry.com. It contributed to the primer's ability to interact with the smear layer, although studies indicated that this acidic primer containing maleic acid and HEMA could not completely remove the smear plugs within the dentinal tubules nih.gov. The acidity of maleic acid in this compound was reported to be in the pH range of 1.6–2.3 upon initial application dentalcompare.com. This acidic nature helped in the demineralization process, exposing the collagen network for infiltration by the primer monomers quintessence-publishing.comkuleuven.be.

Comparative Analysis of Acidic Monomers in Primer Systems

While this compound utilized maleic acid as its primary acidic component, other dental primer systems have employed different acidic monomers. These include phosphoric acid esters like Phenyl-P and MDP (10-methacryloyloxydecyl dihydrogen phosphate), as well as carboxylic acid monomers such as 4-META nih.govmdpi.comkuraraydental.comcompendiumlive.comquintessence-publishing.com. The effectiveness of acidic monomers can depend on their type and concentration, influencing their ability to etch enamel and dentin and interact chemically with the tooth structure mdpi.comcompendiumlive.comresearchgate.net. For instance, MDP is known for its ability to form stable ionic bonds with calcium in hydroxyapatite (B223615), contributing to chemical adhesion mdpi.comkuraraydental.com. The acidity (pKa values and buffering capacity) of these monomers plays a crucial role in their demineralizing potential and interaction with tooth tissue quintessence-publishing.comoatext.com. Compared to strong acids like phosphoric acid, milder acidic primers like this compound aimed to condition the dentin with less aggressive demineralization quintessence-publishing.comkuleuven.bepocketdentistry.com.

Solvent Systems and their Theoretical Influence on Substrate Interaction

The solvent system in a dental primer is essential for dissolving the monomers and facilitating their penetration into the moist dentin substrate nih.govmdpi.comijodontostomatology.com. This compound utilized water as a solvent, in addition to containing HEMA which also acts as a co-solvent quintessence-publishing.comkuleuven.bepocketdentistry.comoecd.orgslideshare.net.

Solvents like water, ethanol (B145695), and acetone (B3395972) are commonly used in dental adhesives nih.govijodontostomatology.com. Water and ethanol are hydrophilic and help to enhance the interaction of monomers with the inherent moisture in dentin nih.govpacific.edu. Acetone, on the other hand, is effective at displacing water from the dentin nih.govaspiredentalacademy.com. The solvent acts as a carrier, allowing the monomers to infiltrate the demineralized collagen network quintessence-publishing.com. Proper evaporation of the solvent after application is critical, as residual solvent can negatively impact the polymerization of the adhesive resin and weaken the bond nih.govpacific.edu. The theoretical influence of the solvent system lies in its ability to promote wetting, spreading, and penetration of the primer monomers into the complex and often wet dentin structure, thereby influencing the formation of the hybrid layer and resin tags crucial for micromechanical interlocking nih.govijodontostomatology.combiomimeticstudyclub.com.

Despite its innovative approach at the time, this compound had a relatively short shelf life, partly attributed to the acidity of maleic acid accelerating the breakdown of HEMA slideshare.netvivarep.comaspiredentalacademy.com.

Here is a data table summarizing the key components of this compound based on the search results:

ComponentConcentration (%)Functional ContributionSource
2-Hydroxyethyl Methacrylate (HEMA)55Hydrophilic monomer, enhances wetting and infiltration, co-solvent quintessence-publishing.comkuleuven.beoecd.orgslideshare.net
Maleic Acid2.5Acidic component, etching and conditioning agent quintessence-publishing.comkuleuven.beoecd.orgslideshare.net
Water30-40Solvent, dissolves components, facilitates monomer penetration oecd.org
Methacrylic Acid< 18Potential component (impurity or byproduct) oecd.org
Ethylene Glycol< 13Potential component (impurity or byproduct, hydrolysis product of HEMA) oecd.org

Note: Concentration percentages are based on one source oecd.org and may represent a specific formulation. Other sources confirm the presence of these components but may not provide exact percentages.

Solvent Volatility and its Relationship to Monomer Infiltration

Solvents in dental primers serve multiple crucial functions, primarily acting as a carrier for the monomers and facilitating their infiltration into the demineralized dentin matrix. ijodontostomatology.comresearchgate.net The volatility of these solvents is a critical factor influencing the effectiveness of monomer infiltration and the subsequent quality of the adhesive layer. Solvents like acetone exhibit high volatility, leading to rapid evaporation. nih.govmdpi.com Ethanol is also commonly used, sometimes in combination with water. thejcdp.comdovepress.com

Proper evaporation of the solvent after application is essential. Incomplete solvent removal can negatively impact the mechanical properties of the adhesive layer by inhibiting polymerization and plasticizing the polymer structure. researchgate.net Conversely, adequate solvent evaporation increases the concentration of monomers, improving the quality of the hybrid layer and the ratio of cured to uncured adhesive due to oxygen inhibition. ijodontostomatology.com

Studies have shown that the evaporation capacity of solvents in commercial formulations can be reduced compared to neat solvents, suggesting that the presence of monomers and other ingredients influences this property. nih.gov The rate of evaporation is both time and material-dependent. nih.gov For instance, acetone-based products generally exhibit remarkable spontaneous evaporation. nih.gov However, achieving complete solvent evaporation before light-curing can be challenging. researchgate.net

Theoretical Impact of Co-solvents on Phase Behavior within Adhesive Blends

Dental primers often utilize co-solvent systems, typically involving combinations of water, ethanol, and acetone. researchgate.netthejcdp.com The presence and ratio of these co-solvents significantly influence the phase behavior within the adhesive blend and its interaction with the tooth substrate, particularly dentin, which is inherently moist. ijodontostomatology.comthejcdp.com

Hydrophilic monomers, such as HEMA, are often incorporated into primer formulations to enhance miscibility with the wet dentin substrate and promote the infiltration of hydrophobic monomers into the collagen network. pacific.edubham.ac.uk Co-solvents play a role in maintaining a homogeneous solution of monomers with varying polarities. In the presence of HEMA, when the primary solvent evaporates, HEMA can act as a substitute, helping to prevent undesirable phase separation of the components. bham.ac.uk

The choice of co-solvents can also influence the adhesive's ability to displace water from the collagen network and facilitate monomer diffusion. thejcdp.com For example, while acetone has a high vapor pressure that aids in solvent removal, ethanol can help maintain the wetness of the substrate and prevent dehydration, which is important for the re-expansion of the collagen matrix. thejcdp.comdovepress.com The balance of co-solvents is crucial for optimizing infiltration and minimizing issues like phase separation, which can lead to porosities within the adhesive interface. thejcdp.comresearchgate.net

General Principles of Polymerization Relevant to Primer Function

The function of dental primers relies on the polymerization of their monomer components to form a stable polymeric network that bonds to the tooth structure and the restorative material. This polymerization is typically initiated by light activation in contemporary dental adhesives.

Photoinitiation Mechanisms in Polymerizable Primer Components

Photopolymerization in dental primers is initiated by photoinitiator systems that absorb light energy and generate reactive species, typically free radicals, which then trigger the polymerization of methacrylate monomers. researchgate.netmdpi.com A common photoinitiator system is camphorquinone (B77051) (CQ) combined with a tertiary amine co-initiator. researchgate.netmdpi.com CQ absorbs light in the blue region of the spectrum (around 400-490 nm), which is compatible with most dental curing lights. researchgate.netmdpi.com3m.com

Photoinitiators can be broadly classified into Type I and Type II. Type I photoinitiators undergo homolytic cleavage upon light absorption, producing highly reactive radicals directly. Examples include acylphosphine oxides. researchgate.netmdpi.com Type II photoinitiator systems, like CQ/amine, involve a bimolecular reaction where the photoinitiator absorbs light and then interacts with a co-initiator (e.g., a tertiary amine) to generate initiating radicals through a hydrogen abstraction mechanism. researchgate.netmdpi.com

The choice of photoinitiator system affects the polymerization efficiency, the depth of cure, and even the color stability of the cured material. researchgate.netmdpi.com While CQ/amine is widely used, it can cause a yellow tint in the material. mdpi.com3m.com Research into alternative photoinitiators, including naturally derived options, aims to improve properties like color matching and reduce cytotoxicity. researchgate.netresearchgate.netthieme-connect.com

Cross-linking Network Formation in Polymerized Primers

The polymerization of monomers in dental primers results in the formation of a highly cross-linked polymeric network. This network structure is crucial for the mechanical strength, durability, and hydrolytic stability of the adhesive layer. nih.gov Dental primers typically contain a mixture of monomers, including difunctional or multifunctional monomers (dimethacrylates) that contribute to the formation of this cross-linked structure. pacific.eduprestige-dental.co.uk

Common dimethacrylate monomers used in dental adhesives include Bis-GMA, UDMA, and TEGDMA. pacific.eduprestige-dental.co.uknih.gov Bis-GMA, with its rigid structure and hydroxyl groups, contributes to the viscosity and forms a strong backbone, while diluent monomers like TEGDMA are added to reduce viscosity and increase monomer conversion. bham.ac.ukbham.ac.ukresearchgate.netnih.gov The methacrylate functional groups on these monomers undergo free radical polymerization, linking together to form long polymer chains. kuraraynoritake.eukuraraydental.com Since dimethacrylates have two polymerizable groups, they can react with multiple growing chains, leading to the formation of a three-dimensional cross-linked network. nih.govprestige-dental.co.uk

The degree of cross-linking significantly influences the properties of the polymerized primer, including its stiffness, strength, and resistance to degradation in the oral environment. nih.govnih.gov A higher cross-linking density generally leads to improved mechanical properties and reduced water sorption. nih.gov The interaction between different monomers, such as the hydrogen bonding possible with monomers like Bis-GMA and HEMA, can also influence the network structure and properties. nih.govnih.gov Functional monomers like 10-MDP contribute not only to chemical bonding with the tooth structure but also participate in the polymerization network through their methacrylate group. longdom.orgkuraraynoritake.eukuraraydental.com

Here is a table summarizing key compounds often found in dental primers and their PubChem CIDs, based on the search results:

Compound NamePubChem CID
2-Hydroxyethyl methacrylate (HEMA)13237
10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP)135071
Bisphenol A-glycidyl methacrylate (Bis-GMA)24278
Triethylene glycol dimethacrylate (TEGDMA)16261
Urethane dimethacrylate (UDMA)18100
Camphorquinone (CQ)1668
Ethyl 4-(dimethylamino)benzoate (B8555087) (4EDMAB)6091
Water962
Ethanol702
Acetone180

Note: The specific formulation of "this compound" is proprietary, and this article discusses general chemical principles applicable to dental primers, drawing upon information available in scientific literature regarding the chemistry of such materials, including components found in 3M Scotchbond products, which may be related.

Data Table: Solvent Evaporation Rates (Illustrative based on search findings)

While specific data for "this compound" was not found, studies on similar dental adhesives provide insights into solvent evaporation rates. The following table presents illustrative data reflecting the general trend observed in the search results regarding the evaporation of common solvents in dental adhesive formulations over time. nih.govmdpi.com

Solvent TypeEvaporation at 5 seconds (%)Evaporation at 60 seconds (%)Evaporation at 300 seconds (%)
AcetoneHighVery HighNearly Complete
EthanolModerateHighVery High
WaterLowModerateSignificant (but often residual)

Interfacial Adhesion Mechanisms and Substrate Interactions of Scotchprep

Chemical and Morphological Interaction with Dental Hard Tissues

Scotchprep's interaction with dentin is characterized by its acidic nature and the presence of hydrophilic monomers, which allow it to engage with both the inorganic and organic components of the tooth structure.

Conditioning and Modification of the Dentin Smear Layer

Tooth preparation procedures inevitably create a smear layer on the dentin surface, composed of cutting debris, hydroxyapatite (B223615), and collagen ijdm.co.in. Unlike etch-and-rinse systems that completely remove this layer using strong acids like phosphoric acid, this compound, as a self-etching primer with a lower acidity (containing 2.5% maleic acid), modifies and incorporates the smear layer into the bonding interface pocketdentistry.comijdm.co.inmansarovardentalcollege.comresearchgate.netnih.gov. This interaction involves the partial dissolution and penetration of the acidic primer into the smear layer, effectively conditioning it for bonding. The maleic acid component contributes to the demineralization process within the smear layer, allowing the primer to infiltrate this complex structure. pocketdentistry.comijdm.co.in

Interaction with Exposed Collagen Networks in Demineralized Dentin

Below the modified smear layer, this compound interacts with the underlying dentin. The acidic components, primarily maleic acid, cause a superficial demineralization of the dentin, exposing the collagen network pocketdentistry.comresearchgate.net. HEMA, a key component of this compound, is a hydrophilic monomer that plays a crucial role in wetting the moist, demineralized dentin surface and infiltrating the exposed collagen fibrils pocketdentistry.comijdm.co.inoatext.comquintessence-publishing.comnih.gov. This infiltration is essential for the subsequent formation of the hybrid layer, a zone where resin interdiffuses with the demineralized dentin matrix. The ability of HEMA to penetrate the interfibrillar spaces of the collagen network is vital for creating a strong micromechanical bond. nih.govuomus.edu.iq

Effects on Dentinal Tubule Morphology and Occlusion

The interaction of this compound with dentin also affects the morphology of dentinal tubules. Due to its milder acidity compared to strong phosphoric acid etchants, this compound typically does not completely remove the smear plugs that occlude the dentinal tubules mansarovardentalcollege.comresearchgate.netrde.ac. While it can open the tubule orifices to some extent and allow for the formation of resin tags through monomer infiltration, the smear plugs are often partially maintained or modified within the tubules. researchgate.net This characteristic has been suggested as a factor contributing to reduced post-operative sensitivity often associated with self-etching systems, as it may limit fluid movement within the tubules. mansarovardentalcollege.com

Theoretical Aspects of Demineralization and Monomer Infiltration

The efficacy of this compound is rooted in the controlled demineralization of the dentin surface and the subsequent infiltration of its primer components into the created porous structure.

Acidic Demineralization Principles and Depth of Interaction

The demineralization action of this compound is primarily attributed to the maleic acid present in its formulation. Maleic acid, a weaker acid compared to phosphoric acid used in total-etch systems, interacts with the hydroxyapatite crystals in dentin, leading to their partial dissolution and the release of calcium ions pocketdentistry.comresearchgate.net. This process creates a shallow zone of demineralized dentin with an exposed collagen network mansarovardentalcollege.comquintessence-publishing.com. The depth of this demineralization is generally less pronounced than that achieved with phosphoric acid etching, which can demineralize dentin to a depth of several micrometers. nih.govquintessence-publishing.com The pH of the Scotchbond Multi-Purpose primer, which contained maleic acid, has been reported to be in the range of 2.9 to 4. 3m.com

Interdiffusion of Primer Components into the Dentin Matrix

The infiltration of this compound's primer components into the demineralized dentin matrix is a critical step for establishing a durable bond. HEMA, being a hydrophilic monomer, is miscible with the water present in the moist dentin and acts as a coupling agent, facilitating the penetration of other monomers into the demineralized collagen network pocketdentistry.comijdm.co.inquintessence-publishing.comnih.gov. The aqueous solvent in this compound helps to keep the collagen network in a hydrated, expanded state, which is conducive to monomer infiltration and prevents the collapse of the collagen fibrils that can occur with excessive drying after etching nih.govuomus.edu.iq. The interdiffusion of the primer into the demineralized dentin and around the collagen fibrils forms the initial stage of the hybrid layer formation.

Research findings on the bond strength of adhesive systems where this compound (or Scotchbond Multi-Purpose primer) was used as part of the protocol provide insights into the effectiveness of its interaction with dentin. Studies have evaluated the bond strength of Scotchbond Multi-Purpose under various conditions. For instance, one study reported microtensile bond strength values for Scotchbond Multi-Purpose ranging from approximately 32.30 MPa to 51.59 MPa depending on the contamination and treatment protocol squarespace.com. Another study comparing different adhesive systems, including Scotchbond Multi-Purpose, reported microtensile bond strengths around 35 MPa immediately and after 6 months of water storage nih.gov. It is important to note that these values represent the performance of the complete adhesive system, including the primer and the adhesive resin, and are influenced by the combined effects of their interaction with the dentin substrate.

Adhesive System (Primer Component)Dentin TreatmentMicrotensile Bond Strength (MPa)Storage ConditionSource
Scotchbond Multi-Purpose (this compound)Control (Etch-and-rinse)51.59 (± 4.68)Not specified squarespace.com
Scotchbond Multi-Purpose (this compound)Silane (B1218182) contamination after etching32.30 (± 4.92)Not specified squarespace.com
Scotchbond Multi-Purpose (this compound)Immediate35.09 (± 14.03)Immediate testing nih.gov
Scotchbond Multi-Purpose (this compound)6 months water storage32.44 (± 6.07)6 months water nih.gov
Scotchbond Multi-Purpose (this compound)Manufacturer's directions (primer drying time)25.5 (± 12.2)24 hours researchgate.net
Scotchbond Multi-Purpose (this compound)Additional 60 seconds primer drying time28.1 (± 14.7)24 hours researchgate.net

Note: Bond strength values can vary significantly depending on the study methodology, substrate, and testing conditions. The values presented here are from specific studies and should be interpreted within that context. These values represent the performance of the complete Scotchbond Multi-Purpose adhesive system, which includes the this compound primer and an adhesive resin.

The interaction of this compound with dentin, involving the modification of the smear layer, superficial demineralization, and infiltration of HEMA into the collagen network and dentinal tubules, forms the basis of its adhesive mechanism. This self-etching priming approach, while different from the total-etch systems, aimed to establish a stable interface for bonding restorative materials to dentin.

Contribution to the Formation of the Hybrid Layer

The formation of the hybrid layer, also known as the resin-dentin interdiffusion zone, is a fundamental mechanism for achieving durable bonding to dentin. This layer is a biocomposite structure formed by the infiltration of adhesive resin monomers into the demineralized dentin matrix, where they co-polymerize with the exposed collagen network. nih.govatamanchemicals.comsmolecule.comwikipedia.org The chemical compounds present in dental adhesives like those potentially found in this compound are central to this process.

Mechanistic Understanding of Resin-Dentin Interdiffusion Zone Formation

The formation of the resin-dentin interdiffusion zone begins with the conditioning of the dentin surface, typically through acid etching in etch-and-rinse systems, which removes the smear layer and demineralizes the superficial dentin, exposing a network of collagen fibrils. smolecule.comwikipedia.orgwikipedia.orgatamanchemicals.comfishersci.nlnih.gov Hydrophilic monomers, such as HEMA, are crucial for the subsequent infiltration of this demineralized, moist collagen network. nih.govwikipedia.orgwjgnet.comnih.gov HEMA, being miscible with water, helps to displace residual water within the collagen matrix, allowing less hydrophilic monomers like Bis-GMA to penetrate the interfibrillar spaces. atamanchemicals.comwjgnet.comnih.gov This infiltration is essential for the monomers to surround and interdiffuse with the exposed collagen fibrils. nih.govsmolecule.comatamanchemicals.comwjgnet.com Upon polymerization, the infiltrated resin forms a continuous network within the demineralized dentin, creating the hybrid layer, which is a blend of resin and demineralized dentin. nih.govatamanchemicals.comfishersci.nlwikipedia.org The quality and uniformity of this interdiffusion zone are critical for the strength and stability of the bond. atamanchemicals.comatamanchemicals.com

Reinforcement of Demineralized Collagen Fibrils

Within the hybrid layer, the infiltrated and polymerized resin monomers serve to reinforce the demineralized collagen fibrils. After acid etching, the collagen network is exposed and can be susceptible to hydrolytic and enzymatic degradation over time if not adequately protected. wikipedia.orgfishersci.nl The resin monomers, particularly those that effectively penetrate and encapsulate the collagen, provide a protective shield, increasing the mechanical stability and resistance of the collagen matrix to degradation. smolecule.comatamanchemicals.com Monomers like HEMA, with their hydrophilic nature, facilitate the wetting and penetration of the demineralized collagen network, while cross-linking monomers like Bis-GMA contribute to the formation of a stable polymer network that reinforces the collagen scaffold. wjgnet.comnih.gov The effective reinforcement of these demineralized collagen fibrils by the infiltrated resin is vital for the long-term integrity and durability of the resin-dentin bond. smolecule.com

Principles of Micro-mechanical Interlocking and Retention

Micro-mechanical interlocking is a primary mechanism by which dental adhesives achieve retention to both enamel and dentin. This involves the penetration of resin into microscopic irregularities created on the tooth surface, forming a mechanical interlock upon polymerization. wikipedia.orgnih.gov In dentin, this occurs through the formation of resin tags within the dentinal tubules and the inter-tubular resin penetration and interlocking within the hybrid layer. nih.govwikipedia.orgatamanchemicals.comwjgnet.com

Concepts of Primary Chemical Interaction with Dental Substrates

While micro-mechanical interlocking is a crucial aspect of dental adhesion, chemical interactions between the adhesive components and the dental substrates (hydroxyapatite and collagen) can also contribute to bond strength and durability.

Some functional monomers present in dental adhesives, such as MDP (found in some Scotchbond formulations like Scotchbond Universal), have the capacity to form chemical bonds with the inorganic component of tooth structure, hydroxyapatite. The phosphate (B84403) groups in MDP can interact with the calcium ions in hydroxyapatite, forming stable calcium salts. This chemical interaction creates a stable interface and can enhance the hydrolytic stability of the bond.

Ionic Interaction with Hydroxyapatite (HAp) Constituents

Ionic interaction with hydroxyapatite is a fundamental mechanism by which acidic functional monomers in dental primers and adhesives promote adhesion to tooth structure. Hydroxyapatite (HAp), the primary mineral component of dentin, is a calcium phosphate-based ceramic. Acidic monomers, such as maleic acid found in earlier "this compound" formulations or the phosphorylated monomer MDP prominent in later Scotchbond generations, interact with the calcium ions (Ca²⁺) within the HAp lattice researchgate.netabstractarchives.comdenpedia.comscielo.brmdpi.comacs.orgsemanticscholar.orgspringermedizin.de.

This interaction typically involves the acidic functional groups of the monomers (e.g., carboxyl groups in maleic acid or phosphate groups in MDP) reacting with the calcium ions in HAp. This can lead to a superficial demineralization of the dentin surface, exposing the underlying collagen network, while simultaneously forming stable, water-insoluble calcium salts through chelation or ionic bonding researchgate.netabstractarchives.comdenpedia.commdpi.comacs.orgsemanticscholar.org. The formation of these calcium salts, such as MDP-calcium salts, creates a chemical bond between the primer/adhesive and the inorganic phase of dentin researchgate.netdenpedia.comscielo.brmdpi.comacs.orgsemanticscholar.orgspringermedizin.de.

The extent and nature of the ionic interaction are influenced by factors such as the acidity of the primer/adhesive, the specific functional monomers present, and the presence of water and solvents in the formulation acs.org. For example, the structural stability of MDP-calcium salts has been shown to be dependent on solvent water content and pH acs.org.

Potential for Secondary Chemical Bonding with Organic Components of Dentin

Beyond the interaction with the mineral phase, this compound and related Scotchbond primers/adhesives also interact with the organic matrix of dentin, which is predominantly composed of Type I collagen fibrils mdpi.comfrontiersin.orguomus.edu.iq. The primary mechanism of adhesion to the organic component in many bonding systems, especially in etch-and-rinse or self-etch approaches that expose the collagen network, is the formation of a hybrid layer. This layer is an interdiffusion zone created by the infiltration of resin monomers into the demineralized collagen scaffold, followed by polymerization, resulting in micromechanical interlocking mdpi.comthieme-connect.comijdm.co.inresearchgate.netdental-update.co.ukmdpi.com.

However, secondary chemical bonding also plays a role in enhancing the interaction between the primer/adhesive and the collagen matrix. Monomers within the primer, such as HEMA, are hydrophilic and can infiltrate the moist collagen network, facilitating the penetration of more hydrophobic resin monomers mdpi.comuomus.edu.iqnih.gov. HEMA has the potential to form hydrogen bonds with the collagen fibrils through its hydroxyl and ester carbonyl groups researchgate.net.

Furthermore, some functional monomers exhibit more specific interactions with collagen. For example, MDP, while primarily known for its ionic bonding with HAp, has also been shown to interact with collagen, potentially through hydrophobic interactions between its aliphatic chain and the hydrophobic regions of the collagen surface researchgate.netnih.gov. These interactions contribute to the stable complexation between MDP and collagen, further enhancing dentin bonding researchgate.net.

The methacrylate-modified polyalkenoic acid (Vitrebond Copolymer), present in formulations like Scotchbond Multi-Purpose and Universal, contains numerous carboxylic acid groups 3m.com3m.comstelladent.gr. These groups can interact with collagen through both ionic and hydrogen bonding, contributing to the moisture tolerance and bond stability of the adhesive system 3m.comstelladent.gr3mindia.in.

Analytical and Spectroscopic Characterization of Scotchprep Dentin Interfaces

Application of Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are invaluable for probing the chemical composition and bonding states at the Scotchprep-dentin interface. These methods offer high spatial resolution and chemical specificity, allowing researchers to analyze the thin interaction zone formed between the primer and the dentin.

Electron Spectroscopy for Chemical Analysis (ESCA) in Interface Studies

Studies utilizing XPS have analyzed smear layer dentin treated with various conditioners, including this compound, to determine changes in surface composition compared to untreated dentin. These studies have shown that conditioners like this compound can lower the surface concentrations of calcium (Ca) and phosphorus (P) on dentin. researchgate.net This reduction is indicative of the demineralization effect of the acidic components present in the primer, which is essential for exposing the collagen network for resin infiltration. XPS is well-suited for analyzing insulating samples and providing chemical state information, with a typical analysis depth of 10-50 Å and a spatial resolution of 10 µm. materialinterface.com It can also be used for depth profiling to understand the elemental distribution as a function of depth into the dentin surface. materialinterface.comeag.com

Micro-Raman Spectroscopy for Chemical Profiling of the Interface

Micro-Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides detailed information about the molecular structure and chemical composition of materials with high spatial resolution, typically up to 1 µm. researchgate.net This technique is particularly useful for characterizing the chemical structure of adhesive resins, collagen, and minerals within the resin-dentin interface. researchgate.net

Micro-Raman spectroscopy has been employed to characterize the chemical nature of the interface between dentin and adhesive resin materials. nih.govresearchgate.netnih.gov By recording Raman spectra along line scans across the interface, researchers can obtain chemical profiles that reveal the distribution of primer components and their interaction with the dentin substrate. Studies have shown that resin can effectively penetrate several microns deep into the superficially demineralized dentin zone, typically 4 to 6 microns. nih.govresearchgate.net The technique allows for the observation of a gradual transition from resin to dentin across the interdiffusion zone, indicating a mixed contribution of both substances. nih.govresearchgate.net This provides direct evidence of the formation of the hybrid layer, where the primer and subsequent adhesive infiltrate the demineralized dentin.

Auger Electron Spectroscopy (AES) for Quantitative Elemental Distribution

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for elemental analysis, particularly valuable for its high spatial resolution, which can be as low as 10 nm. mdpi.comrice.edu AES can provide quantitative measurements of elemental distribution within the top few nanometers of a surface, making it suitable for analyzing the elemental composition at the this compound-dentin interface. mdpi.comnih.gov

While direct studies specifically detailing the application of AES solely on this compound-dentin interfaces were not extensively found, research on similar dentin adhesive systems has demonstrated the utility of AES for quantitative elemental analysis at the interface. For example, studies have used AES in conjunction with energy-dispersive X-ray spectroscopy (EDS) to determine the distribution of modified monomers within the treated dentin substrate. nih.gov By incorporating traceable elements into the primer components, AES can quantify their penetration and distribution within the demineralized dentin layer. nih.gov This provides crucial data on how effectively the primer infiltrates the collagen network, which is essential for the formation of a strong and durable bond. AES is performed under ultra-high vacuum conditions and involves bombarding the sample surface with an electron beam to induce the emission of Auger electrons, whose energies are characteristic of the elements present. mdpi.comrice.edu

Morphological and Microstructural Evaluation

Beyond chemical characterization, understanding the physical morphology and microstructure of the this compound-dentin interface is vital. Microscopy techniques provide visual evidence of primer distribution, interface topography, and the formation of the hybrid layer and resin tags.

Confocal Optical Microscopy for Visualizing Primer Distribution

Confocal optical microscopy is a valuable tool for obtaining high-resolution images of the tooth/restoration interface with minimal specimen damage compared to conventional microscopy techniques. nih.govcapes.gov.br This method allows for the visualization of primer distribution within the dentin, particularly when fluorescent dyes are incorporated into the primer. nih.govcapes.gov.brresearchgate.netnih.gov

Studies using confocal optical microscopy have facilitated the evaluation of the distribution of dental adhesives, including systems that utilize this compound as a primer. nih.govcapes.gov.br By incorporating a fluorescent label into the primer, researchers can visualize its penetration into the dentin and its interaction with the smear layer. nih.govcapes.gov.brresearchgate.netnih.gov Confocal microscopy has shown that the dentin smear layer is incorporated by this compound and subsequently impregnated by the adhesive. nih.govcapes.gov.br The technique allows for the identification of the contributions of the primer and adhesive to the interface with the tooth and the overlying restorative material. nih.govcapes.gov.br It can also reveal issues such as the difficulty in controlling film thickness and the potential for cracking within the adhesive layer if the thickness is excessive. nih.govcapes.gov.br Confocal microscopy enables the assessment of the adaptation of the adhesive and restoration to the tooth and the detection of gap formation. nih.govcapes.gov.br

Scanning Electron Microscopy (SEM) for Interface Topography and Layer Analysis

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface topography and microstructure of materials at high magnification. allenpress.comamjdent.comnih.gov In the context of this compound-dentin interfaces, SEM provides detailed visual information about the morphology of the bonded interface, including the hybrid layer and resin tags.

SEM has been used to investigate the resin-dentin interface of various adhesive systems, including those that utilize Scotchbond Multi-Purpose, which includes this compound as a primer. nih.gov SEM analysis allows for the visualization of the hybrid layer, which is formed by the infiltration of resin into the demineralized dentin. Studies have shown that adhesive systems like Scotchbond Multi-Purpose can create a homogenous hybrid layer with resin penetration into both peritubular and intertubular dentin. nih.gov SEM also enables the observation of resin tags, which are resin extensions that penetrate into the dentinal tubules. nih.gov Morphological differences in resin tags, such as their number and length, can be observed using SEM. nih.gov Furthermore, SEM can be used to examine the effects of the primer and adhesive components on the dentin surface morphology and to analyze the fracture patterns of bonded specimens, providing insights into the location of bond failure. amjdent.com

Transmission Electron Microscopy (TEM) for Nanoscale Interfacial Observation

Transmission Electron Microscopy (TEM) is a powerful technique used to observe the ultrastructure of the resin-dentin interface at the nanoscale level. TEM allows for detailed visualization of the hybrid layer, which is formed by the infiltration of adhesive monomers into the demineralized dentin matrix and subsequent polymerization. Studies utilizing TEM on dentin interfaces created by etch-and-rinse adhesives, a category that this compound and the accompanying Scotchbond 2 system fall into, have revealed critical aspects of the bonding mechanism and potential areas of weakness.

TEM images can show the intricate intermingling of polymerized resin within the collagen network of the demineralized dentin, forming resin tags within the dentinal tubules and a hybrid layer along the intertubular dentin. The quality and homogeneity of this hybrid layer are directly observable. For instance, incomplete infiltration of the resin into the full depth of the demineralized zone can leave areas of exposed, unprotected collagen fibrils. These regions are susceptible to hydrolytic degradation over time, potentially compromising the bond integrity.

Furthermore, TEM can highlight signs of degradation at the interface after aging or exposure to simulated physiological conditions. Studies have shown that degradation patterns can include collagen breakdown within the hybrid layer and hydrolysis of the polymeric matrix. The resolution of TEM allows for the identification of nanoleakage pathways, which are microscopic spaces within or along the hybrid layer where fluids can penetrate, contributing to degradation. While specific TEM data solely focused on the this compound-dentin interface in isolation might be limited in recent literature due to its status as an older generation product, the principles observed using TEM on similar etch-and-rinse systems provide valuable insights into the potential characteristics of the interface formed by this compound.

Investigation of Depth Distribution and Infiltration Patterns

The depth to which the acidic primer (this compound) demineralizes dentin and the subsequent infiltration depth of the adhesive monomers are critical factors influencing the quality and longevity of the resin-dentin bond. The acidic components in this compound, primarily maleic acid, remove hydroxyapatite (B223615) crystallites from the dentin surface, exposing the underlying collagen network. The extent of this demineralization dictates the potential depth of the hybrid layer.

Following demineralization, the monomers within the primer and adhesive must infiltrate this exposed collagen network. The hydrophilic nature of monomers like HEMA in this compound and the Scotchbond 2 adhesive facilitates their diffusion into the moist, demineralized dentin. However, achieving complete infiltration throughout the entire depth of the demineralized zone is challenging. Various techniques are employed to investigate these depth distribution and infiltration patterns.

Quantitative measurements of infiltration depth can be performed using methods like confocal laser scanning microscopy (CLSM) on samples where the adhesive has been labeled with a fluorescent marker. This allows for visualization and measurement of the resin penetration into the dentinal tubules (forming resin tags) and the intertubular dentin (forming the hybrid layer). Studies on different adhesive systems have reported varying infiltration depths depending on the etching strategy and adhesive composition. While specific quantitative data for this compound's infiltration depth might not be readily available in recent comparative studies focusing on newer adhesives, the principle of assessing and maximizing infiltration depth is a fundamental aspect of evaluating its performance.

Correlative Microscopy and Spectroscopy for Multi-dimensional Interface Analysis

Analyzing the this compound-dentin interface requires a multi-dimensional approach that combines morphological information from microscopy with chemical information from spectroscopy. Correlative microscopy and spectroscopy techniques provide a more comprehensive understanding of the interface composition and structure.

Techniques such as combining Scanning Electron Microscopy (SEM) or TEM with Energy-dispersive X-ray spectroscopy (EDX) allow for the elemental analysis of different regions within the interface, such as the hybrid layer, underlying dentin, and resin tags. EDX can help identify the presence and distribution of elements like calcium and phosphorus (from residual hydroxyapatite), carbon and oxygen (from the resin), and other elements present in the adhesive components or dentin. This correlative approach can reveal whether demineralization was complete, the extent of monomer infiltration into mineralized or partially mineralized areas, and the distribution of different components within the hybrid layer.

Other spectroscopic techniques, such as Raman spectroscopy or Fourier Transform Infrared (FTIR) spectroscopy, can provide information about the chemical bonds and functional groups present at the interface. These methods can help confirm the presence of polymerized monomers, identify the interaction between the adhesive components and the dentin matrix (both organic collagen and inorganic hydroxyapatite), and potentially detect signs of chemical degradation. By correlating spectroscopic data with microscopic images of the same area, researchers can link specific chemical compositions to observed morphological features of the interface. While direct studies using these advanced correlative techniques specifically on this compound might be limited in current literature, these methods are standard for characterizing the interfaces formed by dental adhesives and would be applicable to studying the chemical interactions and distribution of this compound components at the dentin interface.

Characterization of Monomer Penetration into Demineralized Zones

A critical aspect of forming a durable bond is the effective penetration of adhesive monomers into the demineralized dentin zone created by the acidic primer. In the case of this compound, the demineralization by maleic acid exposes the collagen fibril network. The subsequent application of the Scotchbond 2 adhesive, containing monomers like HEMA and Bis-GMA, aims to infiltrate this porous network.

HEMA is a hydrophilic monomer, which facilitates its wetting and penetration into the moist, demineralized dentin. Bis-GMA is more hydrophobic and viscous. The solvent system in the adhesive (often water, ethanol (B145695), or acetone) plays a crucial role in carrying these monomers into the demineralized layer and displacing residual water. Effective solvent evaporation is necessary for proper monomer polymerization and to prevent water entrapment within the hybrid layer.

Studies investigating monomer penetration often use techniques that can visualize the infiltrated resin within the dentin structure. As mentioned, CLSM with fluorescently labeled monomers is one such technique. The depth and uniformity of the fluorescent signal indicate the extent of monomer infiltration. Incomplete penetration leaves the deeper portions of the demineralized collagen network exposed and vulnerable to enzymatic hydrolysis by matrix metalloproteinases (MMPs) present in dentin.

Research findings on monomer penetration highlight the challenges in achieving full infiltration, particularly in the deeper regions of thick demineralized layers created by more aggressive etching. The viscosity of the adhesive, the effectiveness of the solvent, and the technique of application all influence the degree of monomer infiltration. While specific quantitative data on the penetration depth of HEMA and Bis-GMA from the Scotchbond 2 adhesive when used with this compound may vary depending on the study and methodology, the principle of maximizing this penetration is fundamental to the success of this type of etch-and-rinse bonding system.

Data on Infiltration Depth (Examples from relevant studies on dentin bonding):

Adhesive Type (Example)Etching StrategyReported Infiltration Depth Range (approx.)Method UsedSource
Phosphoric Acid EtchantEtch-and-Rinse1-5 μm (Dentin Demineralization)Not specified (General description)
Experimental/Commercial InfiltrantAcid Etching80-120 μm (Root Cementum/Dentin)Scanning Electron Microscopy (SEM) with tracer
Resin Infiltrant (Enamel)Acid Etching6.06 ± 3.32 μm (Enamel)Not specified
Various Adhesive ClassesEtch-and-RinseVaried (longer resin tags)Confocal Laser Scanning Microscopy (CLSM)

Note: The infiltration depths can vary significantly based on the specific adhesive composition, etching time, dentin substrate (e.g., coronal vs. root, sound vs. affected), and the analytical technique used.

Comparative Studies of Scotchprep with Alternative Dentin Conditioning Agents

Comparison of Induced Surface Chemical Modifications

Dentin conditioning agents induce specific chemical alterations on the dentin surface, impacting both its inorganic (hydroxyapatite) and organic (collagen) components. The nature and extent of these modifications vary significantly depending on the conditioning agent used.

Etch-and-rinse systems, typically employing phosphoric acid, are known to aggressively demineralize dentin, leading to the removal of hydroxyapatite (B223615) crystals and the exposure of the underlying collagen network compendiumlive.com. This process significantly alters the ratio of inorganic to organic components at the surface. In contrast, self-etching systems, which include components similar to those found in Scotchprep, utilize acidic monomers that simultaneously demineralize and infiltrate the dentin. This approach is generally milder and aims to maintain a degree of hydroxyapatite around collagen fibrils, influencing the availability and state of carbonate and organic functional groups at the bonding interface nih.govscielo.br.

Scotchbond Universal, a later generation adhesive system that can operate in self-etch mode and contains a polyalkenoic acid copolymer, demonstrates a chemical bonding mechanism to calcium in hydroxyapatite nih.gov. The carboxylic groups within this copolymer can replace phosphate (B84403) ions, forming ionic bonds with calcium nih.gov. While direct chemical analysis data specifically on this compound's interaction with carbonate and organic groups compared to other agents is limited in the provided context, its reported composition including Maleic acid and HEMA ijdm.co.in suggests a mechanism involving acidic functional groups interacting with the inorganic phase and hydrophilic monomers interacting with the organic matrix.

Surface energy and wettability are crucial factors for the effective infiltration of adhesive resins into the conditioned dentin surface. Acid etching with phosphoric acid is known to increase the surface energy of enamel and decrease the contact angle of resins, promoting better wetting smilesofvirginia.com.

Primers containing hydrophilic monomers like HEMA (a component of this compound ijdm.co.in) are specifically included in bonding systems to improve the wettability of the dentin surface scielo.bruomus.edu.iq. This increased wettability allows for better spreading and penetration of the adhesive into the demineralized or modified dentin. While quantitative data comparing the exact surface energy and wettability changes induced by this compound versus other specific agents like phosphoric acid or different self-etch primers is not detailed, the presence of HEMA in this compound indicates its role in enhancing the hydrophilic nature of the dentin surface, a key aspect where it would differ from purely hydrophobic conditioning agents or excessively dried, etched dentin surfaces where collagen fibrils may collapse, reducing wettability youtube.com.

Variations in Interfacial Layer Characteristics and Formation

The interaction between the conditioned dentin and the adhesive resin results in the formation of an interfacial layer, often referred to as the hybrid layer. The characteristics of this layer are fundamental to the micromechanical and chemical bonding achieved.

Etch-and-rinse systems create a hybrid layer by infiltrating the demineralized dentin and the exposed collagen network with resin compendiumlive.comuomus.edu.iq. This results in a hybrid layer where resin interlocks with collagen fibrils.

Self-etch systems form a hybrid layer that incorporates the modified smear layer and residual hydroxyapatite within the resin matrix scielo.brijcmph.com. Chemical interaction between acidic monomers and hydroxyapatite also contributes to the bond nih.govscielo.br.

Studies comparing Scotchbond Universal (in self-etch mode) with other self-etch adhesives like Clearfil SE Bond have indicated the formation of a similar resin-dentin interface/hybrid layer 3m.com. Research investigating selective dentin etching with phosphoric acid for short durations (e.g., 3 seconds) followed by the application of Scotchbond Universal showed improved interaction depth without excessive collagen exposure, suggesting that the conditioning approach influences the hybrid layer morphology researchgate.net.

While specific detailed analyses of the this compound-induced interfacial layer morphology compared to a wide range of other agents are not extensively provided, its classification as a primer containing adhesive monomers nih.gov and its use in a system like Scotchbond 2 ijdm.co.in implies the formation of a hybrid layer where the primer components infiltrate the conditioned dentin surface and copolymerize with the subsequent adhesive resin. The nature of this hybrid layer would be influenced by this compound's interaction with the smear layer and its demineralizing capacity, likely resulting in a layer that differs in structure and composition from the hybrid layer formed by aggressive phosphoric acid etching.

The formation of a robust and well-infiltrated hybrid layer is crucial for long-term bond integrity and resistance to degradation compendiumlive.com. The specific chemical composition of this compound, including components like Maleic acid and HEMA ijdm.co.in, would dictate its interaction with the dentin and the resulting characteristics of the interfacial layer, influencing factors such as resin infiltration depth, collagen encapsulation, and the presence of residual hydroxyapatite within the hybrid layer.

Hybrid Layer Thickness and Homogeneity Across Different Primers

The hybrid layer, a critical zone for micromechanical interlocking, is formed by the infiltration and polymerization of adhesive resin within the demineralized surface layer of dentin tiiips.comatamanchemicals.comwikipedia.org. The characteristics of this layer, including its thickness and homogeneity, are significantly influenced by the dentin conditioning strategy employed.

Studies comparing different adhesive systems, which utilize various etching and priming agents, demonstrate variations in hybrid layer morphology. For instance, total-etch systems, often involving phosphoric acid etching followed by primer and adhesive application, typically create a thicker demineralized layer and, consequently, a thicker hybrid layer compared to self-etch systems. The depth of demineralization is influenced by the type and concentration of the acidic conditioner and the etching time.

While specific data on hybrid layer thickness generated solely by this compound primer compared to other isolated primers is not available in the provided results, the composition of this compound (maleic acid and HEMA) suggests its role in a total-etch context (as part of Scotchbond 2, which involved prior phosphoric acid etching) cenmed.com209.59.186chem960.com. The maleic acid component likely contributed to the conditioning aspect, while HEMA, being hydrophilic, facilitated the infiltration of the primer into the moist, demineralized dentin collagen network cenmed.com209.59.186tiiips.com.

Research indicates that the quality and homogeneity of the hybrid layer are more critical for bond durability than thickness alone cenmed.com. Incomplete infiltration of resin into the demineralized collagen network can lead to areas of exposed collagen, making the bond vulnerable to degradation cenmed.com. One study observed that an acidic primer containing maleic acid and HEMA, similar in composition to this compound, did not effectively remove smear plugs from dentinal tubules, potentially impacting the homogeneity of resin tag formation.

Integrity of the Resin-Dentin Interface with Varied Conditioning Agents

The integrity of the resin-dentin interface is paramount for preventing microleakage and ensuring the longevity of dental restorations tiiips.com. This integrity is affected by the ability of the adhesive system, including the primer, to effectively infiltrate and seal the conditioned dentin surface.

Different conditioning agents and primers influence interface integrity through their interaction with the smear layer and the underlying dentin. Total-etch systems, by removing the smear layer and demineralizing dentin, rely on the subsequent primer and adhesive to infiltrate the exposed collagen network tiiips.comatamanchemicals.com. The effectiveness of this infiltration is crucial for creating a gap-free interface.

Studies using techniques like scanning electron microscopy (SEM) have revealed differences in the morphology and integrity of the resin-dentin interface produced by various adhesive systems. Issues such as incomplete resin infiltration, presence of voids, and nanoleakage (permeation of oral fluids along the interface) can compromise the bond's integrity.

The presence of solvents in primers and adhesives, and their effective evaporation, is also critical for interface integrity cenmed.com. Residual solvent can plasticize the resin and interfere with proper polymerization, leading to a weaker and more permeable interface.

While specific SEM observations directly comparing the interface created by this compound primer versus other primers in isolation are not provided, the general principles observed in studies of different adhesive systems apply. The ability of the primer's components, like HEMA in this compound, to wet and penetrate the moist dentin is essential for establishing a continuous and integrated resin-dentin interface cenmed.com209.59.186tiiips.com. However, the observation regarding the potential for smear plugs to remain with a maleic acid/HEMA primer suggests a potential challenge to complete infiltration and interface homogeneity in certain areas.

Influence of Primer Composition on Adhesion Potential (Theoretical Aspects)

Primers are fundamentally designed as coupling agents containing both hydrophilic and hydrophobic functional groups tiiips.comatamanchemicals.com. This bifunctional nature allows them to interact with the hydrophilic, demineralized dentin surface (primarily collagen and residual moisture) and subsequently copolymerize with the hydrophobic monomers in the adhesive resin tiiips.comatamanchemicals.com. The chemical attributes of the primer's components significantly influence its ability to wet the dentin surface, penetrate the collagen network, and establish a stable bond.

Correlation of Solubility Parameters and Polarity with Interfacial Wetting

Solubility parameters, such as those defined by Hansen (dispersive, polar, and hydrogen bonding components), are valuable theoretical tools for characterizing the molecular interactions within a substance and predicting its miscibility and wetting behavior with other materials. In the context of dentin bonding, the solubility parameters of the primer and the conditioned dentin surface influence the primer's ability to effectively wet and penetrate the dentin.

The principle of "like dissolves like" is relevant here; a primer with solubility parameters similar to those of the demineralized dentin surface is expected to exhibit better wetting and infiltration. The demineralized dentin matrix, rich in collagen and water, has specific solubility characteristics.

The hydrogen bonding component (δh) of the solubility parameter is particularly important for primers interacting with demineralized dentin. Water, with a high δh value, is very effective at re-expanding the collapsed collagen network in dried dentin. Primers containing solvents with sufficient hydrogen bonding capacity can help maintain the expanded state of the collagen, facilitating resin infiltration. HEMA, a key component of this compound, is a hydrophilic monomer that readily dissolves in water and ethanol (B145695). Its presence in an aqueous solution in this compound aids in wetting the moist dentin surface cenmed.com209.59.186chem960.com.

Studies have shown a correlation between the solubility parameters of etched dentin and primer solutions and the resulting bond strengths. This suggests that optimizing the primer's solubility parameters to match the conditioned dentin can enhance adhesive performance.

The polarity of the primer also plays a role in interfacial wetting. Primers with appropriate polarity can effectively interact with the polar components of the dentin surface, promoting spreading and penetration. The balance of hydrophilic and hydrophobic groups in primer monomers like HEMA is crucial for bridging the gap between the hydrophilic dentin and the more hydrophobic adhesive resin tiiips.comatamanchemicals.com.

Here is a table showing approximate Hoy's solubility parameters for some relevant substances:

Substanceδd ((J/cm³)½)δp ((J/cm³)½)δh ((J/cm³)½)δt ((J/cm³)½)Source
Acetone (B3395972)13.09.811.019.7
Ethanol12.611.220.026.1
Methanol11.613.024.029.7
Water12.222.840.446.9
HEMA (neat)--< 14.8-
Demineralized Dentin16.020.323.6-

Note: Solubility parameters can vary depending on the calculation method and specific conditions. The value for water in source is given as 40 (J/cm³)½ for δh and 46.9 (J/cm³)½ for δt in the text, while the table shows slightly different values. The table above uses values directly from the table in source where available, and text values otherwise.

Theoretical Models of Adhesion Based on Primer Chemical Attributes

Adhesion to dentin is primarily explained by two theoretical models: micromechanical interlocking and chemical bonding cenmed.com209.59.186tiiips.comatamanchemicals.comwikipedia.org. Primer chemical attributes contribute significantly to both mechanisms.

Micromechanical Interlocking: This is achieved through the formation of a hybrid layer and resin tags. Primers, by wetting the conditioned dentin and facilitating the infiltration of monomers into the demineralized collagen network and dentinal tubules, are essential for creating these interlocking structures tiiips.comatamanchemicals.comwikipedia.org. The hydrophilic nature of monomers like HEMA in this compound helps to displace residual water from the moist dentin surface, allowing hydrophobic resin monomers to penetrate and polymerize within the collagen scaffold cenmed.com209.59.186tiiips.com.

Compound NamePubChem CID
This compoundN/A*
Maleic acid444266
2-Hydroxyethyl methacrylate (B99206) (HEMA)13360
Bisphenol A-glycidyl methacrylate (Bis-GMA)15284
Triethylene glycol dimethacrylate (TEGDMA)7979
10-Methacryloyloxydecyl dihydrogen phosphate (MDP)135071
4-Methacryloyloxyethyl trimellitic acid anhydride (B1165640) (4-META)51027
Phenyl-P (2-methacryloyloxyethyl phenyl hydrogen phosphate)N/A**
Phosphoric acid1004
Ethylenediaminetetraacetic acid (EDTA)6049

* this compound is a product name, not a single chemical compound. Its key components are listed. ** A specific PubChem CID for 2-methacryloyloxyethyl phenyl hydrogen phosphate (Phenyl-P) was not readily found in the provided search results.## The Chemical Compound this compound: Comparative Studies and Adhesion Mechanisms in Dentin Bonding

This compound, a key component of the third-generation dental adhesive system Scotchbond 2 (3M Dental), functioned as a dentin primer. Its formulation typically included 2.5% maleic acid and 55% 2-hydroxyethyl methacrylate (HEMA) in an aqueous solution cenmed.com209.59.186chem960.com. This composition was designed to interact with the dentin surface, preparing it for bonding with subsequent adhesive resin layers cenmed.com. As a primer, this compound represented an early approach to modifying the dentin surface to enhance adhesion, serving as a precursor to modern self-etch adhesive systems 209.59.186.

Dentin bonding is a complex process influenced by the composition and interaction of dental adhesives with the unique structure of dentin, which contains both inorganic hydroxyapatite and organic collagen, along with inherent moisture within the dentinal tubules tiiips.comatamanchemicals.com. Dentin conditioning agents, including primers like this compound, play a crucial role in preparing this substrate for effective resin infiltration and polymerization. While direct comparative studies focusing solely on the this compound primer in isolation against other individual primers are not extensively detailed in the readily available literature, research on adhesive systems incorporating different conditioning approaches provides insights into the factors influencing bonding performance.

Hybrid Layer Thickness and Homogeneity Across Different Primers

The hybrid layer, a critical zone for micromechanical interlocking, is formed by the infiltration and polymerization of adhesive resin within the demineralized surface layer of dentin tiiips.comatamanchemicals.comwikipedia.org. The characteristics of this layer, including its thickness and homogeneity, are significantly influenced by the dentin conditioning strategy employed.

Studies comparing different adhesive systems, which utilize various etching and priming agents, demonstrate variations in hybrid layer morphology. For instance, total-etch systems, often involving phosphoric acid etching followed by primer and adhesive application, typically create a thicker demineralized layer and, consequently, a thicker hybrid layer compared to self-etch systems. The depth of demineralization is influenced by the type and concentration of the acidic conditioner and the etching time.

While specific data on hybrid layer thickness generated solely by this compound primer compared to other isolated primers is not available in the provided results, the composition of this compound (maleic acid and HEMA) suggests its role in a total-etch context (as part of Scotchbond 2, which involved prior phosphoric acid etching) cenmed.com209.59.186chem960.com. The maleic acid component likely contributed to the conditioning aspect, while HEMA, being hydrophilic, facilitated the infiltration of the primer into the moist, demineralized dentin collagen network cenmed.com209.59.186tiiips.com.

Research indicates that the quality and homogeneity of the hybrid layer are more critical for bond durability than thickness alone cenmed.com. Incomplete infiltration of resin into the demineralized collagen network can lead to areas of exposed collagen, making the bond vulnerable to degradation cenmed.com. One study observed that an acidic primer containing maleic acid and HEMA, similar in composition to this compound, did not effectively remove smear plugs from dentinal tubules, potentially impacting the homogeneity of resin tag formation.

Integrity of the Resin-Dentin Interface with Varied Conditioning Agents

The integrity of the resin-dentin interface is paramount for preventing microleakage and ensuring the longevity of dental restorations tiiips.com. This integrity is affected by the ability of the adhesive system, including the primer, to effectively infiltrate and seal the conditioned dentin surface.

Different conditioning agents and primers influence interface integrity through their interaction with the smear layer and the underlying dentin. Total-etch systems, by removing the smear layer and demineralizing dentin, rely on the subsequent primer and adhesive to infiltrate the exposed collagen network tiiips.comatamanchemicals.com. The effectiveness of this infiltration is crucial for creating a gap-free interface.

Studies using techniques like scanning electron microscopy (SEM) have revealed differences in the morphology and integrity of the resin-dentin interface produced by various adhesive systems. Issues such as incomplete resin infiltration, presence of voids, and nanoleakage (permeation of oral fluids along the interface) can compromise the bond's integrity.

The presence of solvents in primers and adhesives, and their effective evaporation, is also critical for interface integrity cenmed.com. Residual solvent can plasticize the resin and interfere with proper polymerization, leading to a weaker and more permeable interface.

While specific SEM observations directly comparing the interface created by this compound primer versus other primers in isolation are not provided, the general principles observed in studies of different adhesive systems apply. The ability of the primer's components, like HEMA in this compound, to wet and penetrate the moist dentin is essential for establishing a continuous and integrated resin-dentin interface cenmed.com209.59.186tiiips.com. However, the observation regarding the potential for smear plugs to remain with a maleic acid/HEMA primer suggests a potential challenge to complete infiltration and interface homogeneity in certain areas.

Influence of Primer Composition on Adhesion Potential (Theoretical Aspects)

Primers are fundamentally designed as coupling agents containing both hydrophilic and hydrophobic functional groups tiiips.comatamanchemicals.com. This bifunctional nature allows them to interact with the hydrophilic, demineralized dentin surface (primarily collagen and residual moisture) and subsequently copolymerize with the hydrophobic monomers in the adhesive resin tiiips.comatamanchemicals.com. The chemical attributes of the primer's components significantly influence its ability to wet the dentin surface, penetrate the collagen network, and establish a stable bond.

Correlation of Solubility Parameters and Polarity with Interfacial Wetting

Solubility parameters, such as those defined by Hansen (dispersive, polar, and hydrogen bonding components), are valuable theoretical tools for characterizing the molecular interactions within a substance and predicting its miscibility and wetting behavior with other materials. In the context of dentin bonding, the solubility parameters of the primer and the conditioned dentin surface influence the primer's ability to effectively wet and penetrate the dentin.

The principle of "like dissolves like" is relevant here; a primer with solubility parameters similar to those of the demineralized dentin surface is expected to exhibit better wetting and infiltration. The demineralized dentin matrix, rich in collagen and water, has specific solubility characteristics.

The hydrogen bonding component (δh) of the solubility parameter is particularly important for primers interacting with demineralized dentin. Water, with a high δh value, is very effective at re-expanding the collapsed collagen network in dried dentin. Primers containing solvents with sufficient hydrogen bonding capacity can help maintain the expanded state of the collagen, facilitating resin infiltration. HEMA, a key component of this compound, is a hydrophilic monomer that readily dissolves in water and ethanol. Its presence in an aqueous solution in this compound aids in wetting the moist dentin surface cenmed.com209.59.186chem960.com.

Studies have shown a correlation between the solubility parameters of etched dentin and primer solutions and the resulting bond strengths. This suggests that optimizing the primer's solubility parameters to match the conditioned dentin can enhance adhesive performance.

The polarity of the primer also plays a role in interfacial wetting. Primers with appropriate polarity can effectively interact with the polar components of the dentin surface, promoting spreading and penetration. The balance of hydrophilic and hydrophobic groups in primer monomers like HEMA is crucial for bridging the gap between the hydrophilic dentin and the more hydrophobic adhesive resin tiiips.comatamanchemicals.com.

Here is a table showing approximate Hoy's solubility parameters for some relevant substances:

Substanceδd ((J/cm³)½)δp ((J/cm³)½)δh ((J/cm³)½)δt ((J/cm³)½)Source
Acetone13.09.811.019.7
Ethanol12.611.220.026.1
Methanol11.613.024.029.7
Water12.222.840.446.9
HEMA (neat)--< 14.8-
Demineralized Dentin16.020.323.6-

Note: Solubility parameters can vary depending on the calculation method and specific conditions. The value for water in source is given as 40 (J/cm³)½ for δh and 46.9 (J/cm³)½ for δt in the text, while the table shows slightly different values. The table above uses values directly from the table in source where available, and text values otherwise.

Theoretical Models of Adhesion Based on Primer Chemical Attributes

Adhesion to dentin is primarily explained by two theoretical models: micromechanical interlocking and chemical bonding cenmed.com209.59.186tiiips.comatamanchemicals.comwikipedia.org. Primer chemical attributes contribute significantly to both mechanisms.

Micromechanical Interlocking: This is achieved through the formation of a hybrid layer and resin tags. Primers, by wetting the conditioned dentin and facilitating the infiltration of monomers into the demineralized collagen network and dentinal tubules, are essential for creating these interlocking structures tiiips.comatamanchemicals.comwikipedia.org. The hydrophilic nature of monomers like HEMA in this compound helps to displace residual water from the moist dentin surface, allowing hydrophobic resin monomers to penetrate and polymerize within the collagen scaffold cenmed.com209.59.186tiiips.com.

Mechanistic Factors Influencing Interfacial Integrity and Adhesion Potential

Theoretical Considerations of Primer Film Thickness Control

Impact on Cohesive Failure within the Adhesive Layer

The thickness of the adhesive layer, which is influenced by the primer application, can significantly impact the risk of cohesive failure within the adhesive itself. Studies have indicated that when the adhesive film thickness exceeds a certain threshold, such as 70 micrometers, cracking and cohesive failure within the adhesive layer can be observed. nih.govcapes.gov.br This suggests that an excessively thick adhesive layer may be more prone to internal stresses, potentially arising from polymerization shrinkage or external forces, leading to failure within the material rather than at the interface with the tooth structure. nih.govcapes.gov.brnih.gov Conversely, a too thin adhesive layer can also adversely affect bond strength. nih.govcolab.wsdentistry33.comresearchgate.net

Relationship to Uniformity of Dentin Infiltration

The primer's role is to penetrate the demineralized dentin, wetting the collagen network and preparing it for infiltration by the adhesive resin. nih.govnih.gov The uniformity and depth of this dentin infiltration are directly influenced by the primer's ability to spread and penetrate the intricate structure of the demineralized dentin. An adequate and uniform primer film is essential for effective wetting and infiltration, leading to the formation of a well-defined hybrid layer. nih.gov3m.comresearchgate.net If the primer layer is too thin or unevenly applied, it may result in incomplete infiltration, leaving areas of exposed collagen fibrils that are not adequately reinforced by resin, potentially compromising the integrity and durability of the bond. nih.gov While control of film thickness can be challenging, achieving an appropriate thickness is crucial for optimal penetration and hybridization. nih.govcapes.gov.br

Influence of Solvent Evaporation Dynamics on Interfacial Morphology

Dental primers and adhesives often contain solvents (such as ethanol (B145695), acetone (B3395972), and water) that serve to dissolve monomers, facilitate wetting, and aid in the penetration of the adhesive into the tooth structure. ijodontostomatology.comgoogle.commdpi.com The dynamics of solvent evaporation after application play a critical role in the final composition and morphology of the adhesive interface.

Role of Air-Drying in Solvent Removal and Monomer Concentration

Air-drying is a crucial step in the application of many dental adhesives, intended to evaporate the solvent and concentrate the resin monomers. ijodontostomatology.comgoogle.comnih.gov Effective solvent removal is essential because residual solvent can plasticize the polymerized resin, reduce its mechanical properties, and interfere with complete polymerization, leading to a lower degree of conversion. nih.govactaodontologicalat.com As the solvent evaporates, the concentration of monomers increases, which is necessary for the polymerization reaction to proceed efficiently and form a strong, cross-linked polymer network. ijodontostomatology.com Studies have shown that adequate air-drying time is important for achieving higher bond strength. ijodontostomatology.com However, the effectiveness of air-drying can be influenced by factors such as air pressure, distance, and time. nih.gov

Potential for Phase Separation and Globule Formation

The presence of both hydrophilic and hydrophobic components, along with solvents, in adhesive formulations can lead to phase separation if the solvent evaporation is not controlled. google.compsu.eduaspiredentalacademy.comnih.gov As the solvent evaporates, incompatible components within the adhesive mixture may separate, forming distinct phases or globules. google.compsu.edunih.gov This phenomenon is particularly noted in some simplified adhesive systems, including one-step self-etch adhesives. psu.eduaspiredentalacademy.comnih.gov These trapped droplets or areas of phase separation within the cured adhesive layer can compromise its homogeneity and mechanical properties, potentially creating areas of weakness that can negatively impact bond durability and contribute to nanoleakage. psu.edunih.govresearchgate.net The type of solvent used can influence the likelihood and nature of phase separation. mdpi.comaspiredentalacademy.com

Formation and Management of the Oxygen-Inhibited Layer

When composite resins and dental adhesives are light-cured in the presence of air, the polymerization reaction at the surface is inhibited by oxygen. kaizendental.co.ukmdpi.comscielo.sa.crnih.gov Oxygen molecules react with the free radicals that initiate polymerization, effectively scavenging them and preventing the formation of a fully polymerized network in the outermost layer. scielo.sa.crnih.gov This results in the formation of a sticky, uncured or partially cured surface layer known as the oxygen-inhibited layer (OIL). kaizendental.co.ukmdpi.comnih.govspeareducation.com

The OIL has a lower degree of conversion compared to the bulk of the material. mdpi.com While the presence of an OIL has been suggested by some studies to potentially enhance the bond strength between composite resin increments by allowing for co-polymerization with the subsequently applied layer, its impact on the bond to the underlying tooth structure and its long-term stability can be complex and subject to debate. scielo.sa.crnih.gov The thickness of the OIL can vary depending on factors such as the adhesive composition, light curing parameters, and exposure to air. scielo.sa.cr

Managing the OIL is important for achieving optimal surface properties and potentially for subsequent bonding steps. While finishing and polishing can remove the OIL, this can create dust and wear instruments. kaizendental.co.ukspeareducation.com Alternatively, techniques such as curing under a glycerin layer or using a Mylar strip can minimize or prevent the formation of the OIL. kaizendental.co.ukscielo.sa.crspeareducation.com The characteristics of the OIL can differ among different adhesive systems. mdpi.comnih.gov

Compound Names and PubChem CIDs

Chemical Basis of Oxygen Inhibition in Polymerization

The polymerization of methacrylate-based monomers, which are fundamental components of dental adhesive resins and composite materials, typically proceeds via a free-radical chain-growth mechanism. This process involves initiation, propagation, and termination steps. Photoinitiator systems, when exposed to light of an appropriate wavelength, generate free radicals that initiate the polymerization by reacting with the carbon-carbon double bonds of the monomers fishersci.no. The chain then grows as monomers are successively added to the growing radical.

Oxygen (O₂) is a potent inhibitor of this free-radical polymerization process fishersci.nothegoodscentscompany.comfishersci.comeasychem.orgnih.govnih.govuni.lu. Its inhibitory effect stems from its diradical nature, meaning it contains two unpaired electrons. Oxygen readily reacts with the highly reactive carbon-centered free radicals involved in the polymerization chain, forming peroxy radicals (P• + O₂ → POO•) fishersci.nothegoodscentscompany.comeasychem.orgnih.govfishersci.caatamanchemicals.com. These peroxy radicals are significantly less reactive and are generally unable to initiate or propagate new polymer chains effectively thegoodscentscompany.comfishersci.caatamanchemicals.com.

The reaction of free radicals with oxygen terminates the growing polymer chains or significantly slows down the polymerization rate in the presence of oxygen. This phenomenon is particularly pronounced at the surface of the resin exposed to air, leading to the formation of an "oxygen inhibition layer" (OIL) thegoodscentscompany.comfishersci.comuni.lufishersci.caatamanchemicals.commpg.defishersci.nlhammaddesiparisi.com. The OIL is a thin layer of uncured or only partially cured resin thegoodscentscompany.comfishersci.campg.defishersci.nl.

Components found in dental bonding systems, including those associated with Scotchprep, are susceptible to this effect. For instance, HEMA (2-hydroxyethyl methacrylate), a key component of this compound primer and the subsequent adhesive resin, and Bis-GMA (Bisphenol A diglycidyl dimethacrylate), a common base monomer in adhesive resins and composites, are methacrylate (B99206) monomers that polymerize via a free-radical mechanism nih.govwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgthegoodscentscompany.comnih.govsigmaaldrich.comrmreagents.com. The presence of oxygen during their light-curing will result in the formation of an OIL on the exposed surface.

The thickness of the oxygen-inhibited layer can vary, typically ranging from a few micrometers to tens of micrometers thegoodscentscompany.comfishersci.com. Factors influencing OIL thickness include the type of monomer, the initiator-activator system used, the concentration of free radicals, the intensity and duration of light curing, and the rate of oxygen diffusion into the resin fishersci.com.

While the OIL is under-polymerized, it is a resin-rich layer fishersci.campg.defishersci.nl. In certain clinical scenarios, this uncured layer can be beneficial as it allows for chemical bonding between successive layers of composite resin increments, contributing to a monolithic restoration thegoodscentscompany.comfishersci.ca. However, an uncontrolled or excessively thick OIL can compromise the mechanical properties of the surface, leading to reduced hardness, increased wear, and a higher susceptibility to staining and plaque accumulation fishersci.ca. It can also interfere with subsequent clinical steps, such as the setting of impression materials hammaddesiparisi.com.

Strategies for Minimizing Inhibited Layer Effects on Composite Bonding

Minimizing the detrimental effects of the oxygen inhibition layer is crucial for ensuring optimal interfacial integrity and the longevity of dental restorations. Several strategies, both material-based and clinical, are employed to address this challenge in dental bonding procedures involving methacrylate-based resins.

One primary strategy involves preventing or reducing the contact of atmospheric oxygen with the resin surface during polymerization. This can be achieved through the use of an oxygen barrier. Common oxygen barrier materials include glycerin or water-soluble gels, which are applied to the surface of the resin prior to light curing thegoodscentscompany.comfishersci.comuni.lumpg.defishersci.nlhammaddesiparisi.comfishersci.ca. These materials act as a physical barrier, preventing oxygen diffusion into the resin surface layer and allowing for more complete polymerization thegoodscentscompany.comfishersci.comuni.lumpg.defishersci.nl. Studies have shown that using glycerin can increase the degree of conversion in the surface layer of composite resins fishersci.comuni.lu. Another simple barrier technique, particularly for interproximal areas, is the use of a Mylar strip mpg.de.

Another approach is the post-polymerization removal of the uncured layer. This is typically achieved through finishing and polishing procedures after the resin has been cured uni.lumpg.defishersci.nlhammaddesiparisi.com. Finishing and polishing remove the tacky, under-polymerized surface layer, exposing a more fully cured surface. However, this process can be time-consuming, can generate significant amounts of potentially contaminated dust, and the uncured resin can clog burs and discs mpg.defishersci.nl. Chemical removal using agents like rubbing alcohol after curing has also been suggested to clean the surface and instruments hammaddesiparisi.com.

Future Research Directions and Unresolved Questions in Dental Primer Chemistry

Advancements in Novel Acidic Monomers and their Integration into Primer Systems

The efficacy of dental primers is largely dependent on the chemical properties of their constituent acidic monomers. These monomers are responsible for conditioning the tooth surface and promoting adhesion. Future research is heavily focused on developing new monomers with enhanced properties.

Design of Primers with Enhanced Chemical Reactivity to Dentin

The development of novel acidic monomers is geared towards improving their chemical interaction with the components of dentin, primarily hydroxyapatite (B223615) and collagen. While maleic acid in early primers provides effective etching, newer functional monomers are being designed to offer more durable chemical bonding. mdpi.com One promising area of research is the incorporation of phosphate (B84403) and phosphonate (B1237965) groups into the monomer structure. Monomers like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) have demonstrated a strong and stable ionic bond with the calcium in hydroxyapatite. mdpi.comlandofsmile.com.tr This chemical bonding is in addition to the micromechanical interlocking achieved by traditional etching, leading to a more resilient adhesive interface.

Future research aims to synthesize monomers with multiple functional groups that can interact with different components of dentin simultaneously. For instance, a monomer could possess a phosphate group for hydroxyapatite chelation and another functional group capable of forming covalent bonds with collagen fibrils. This multi-pronged approach could lead to a more robust and degradation-resistant hybrid layer.

Development of Monomers with Improved Infiltration Properties

The ability of a primer to effectively infiltrate the demineralized dentin matrix is crucial for forming a stable hybrid layer. The infiltration is largely governed by the monomer's molecular size, hydrophilicity, and the solvent system used. ijdm.co.in HEMA, a key component of some earlier primers, is a relatively small and hydrophilic monomer that enhances wetting and penetration. nih.gov

Future advancements are focused on developing monomers that can penetrate even more effectively and uniformly into the complex, water-rich environment of demineralized dentin. This includes the design of monomers with optimized hydrophilic-lipophilic balances and the exploration of novel solvent systems that can maintain the collagen network in an expanded state for better monomer infiltration. Additionally, research is underway to develop "biomimetic" monomers that can actively interact with the collagen network, potentially through hydrogen bonding or other specific interactions, to promote a more intimate and stable interface. mdpi.com

Enhanced Spectroscopic and Imaging Techniques for Interface Characterization

A thorough understanding of the interactions at the primer-dentin interface is essential for the development of improved dental adhesives. Advanced analytical techniques are providing unprecedented insights into the structure and chemistry of the hybrid layer.

Real-time Analysis of Primer-Dentin Interactions

Traditionally, the characterization of the hybrid layer has been performed on static, sectioned samples. However, the bonding process is dynamic. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are now being adapted for in-situ and real-time analysis of the chemical changes occurring as the primer interacts with the dentin. nih.govscilit.com These techniques can track the demineralization of hydroxyapatite, the infiltration of monomers, and the polymerization process as they happen. This real-time data is invaluable for understanding the kinetics of hybrid layer formation and for optimizing the chemical composition of primers for more efficient and effective bonding.

Theoretical Modeling and Computational Chemistry in Primer Design

The design of new dental monomers has historically been a process of trial and error. However, the advent of powerful computational tools is revolutionizing the field of materials science and is being increasingly applied to the rational design of dental adhesives. nih.gov

Theoretical modeling and computational chemistry allow researchers to predict the properties of a monomer before it is even synthesized. Using techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, it is possible to model the interaction of a potential new monomer with hydroxyapatite and collagen at the atomic level. These models can predict the binding energy of the monomer to the dentin components, its reactivity, and its conformational behavior within the collagen network.

This computational approach allows for the rapid screening of a large number of potential monomer structures, identifying the most promising candidates for synthesis and experimental testing. nih.gov This not only accelerates the pace of research but also leads to a more targeted and efficient development of new primers with superior performance. By combining theoretical predictions with experimental validation, the future of dental primer design will be more systematic and knowledge-driven.

Integration of Scotchprep's Mechanistic Lessons into New Adhesive Paradigms

The clinical experience and scientific understanding gained from third-generation primers like this compound have been instrumental in shaping the development of modern adhesive systems. The move towards simplified, more user-friendly protocols, and the desire for primers with tailored properties for specific substrates are direct consequences of the lessons learned from these earlier formulations.

Third-generation adhesive systems, including those utilizing this compound, were characterized by a multi-step application process that included a separate etching and priming stage. dentaltix.com While these systems significantly improved bond strengths compared to their predecessors, they were also technique-sensitive. nih.gov The lessons learned from the successes and challenges of these multi-step systems directly led to the development of simplified adhesive systems, such as the sixth and seventh generations, which combine the etching and priming steps into a single application. nih.gov

The understanding of how the acidic monomers in third-generation primers, like the maleic acid in this compound, modify the smear layer and condition the dentin surface was a crucial stepping stone. This knowledge allowed for the formulation of self-etching primers that could simultaneously demineralize and infiltrate the dentin, reducing the number of clinical steps and the potential for technique-related errors. nih.gov The evolution from separate etching and priming to a combined self-etching approach represents a clear integration of the mechanistic lessons learned from historical formulations.

The field of restorative dentistry has seen a proliferation of new materials, each with unique surface properties that present different challenges for adhesive bonding. The need to bond to a variety of substrates, including enamel, dentin, metal alloys, and ceramics like zirconia, has driven the development of primers with tailored interaction properties. opendentistryjournal.com

The fundamental principle of using a specific chemical agent to modify a substrate for enhanced adhesion, as demonstrated by the use of maleic acid for dentin conditioning in the this compound system, has been extended to other materials. For example, primers containing specific functional monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), have been developed to chemically bond to the metal oxides present in zirconia and other non-silica-based ceramics. opendentistryjournal.com Similarly, silane (B1218182) coupling agents are incorporated into primers designed to bond to silica-based ceramics. nih.gov This approach of tailoring the chemical composition of the primer to the specific substrate is a direct evolution of the concepts introduced with earlier generations of dental adhesives.

The following table provides a comparative overview of the chemical composition of various third-generation dental primers, illustrating the different approaches taken to achieve adhesion to dentin.

Primer System Conditioner/Etchant Primer Components
Scotchbond 2 Maleic acidHEMA, Bis-GMA
Tenure Nitric acid, Aluminum oxalateNPG-GMA, PMDM
Gluma EDTAHEMA, Glutaraldehyde
Mirage Bond Nitric acidNPG-GMA, PMDM

This table is based on information from various sources in the dental literature.

The following table presents research findings on the bond strength of HEMA/maleic acid-based primers to dentin, providing context for the performance of this compound.

Study Primer Composition Bond Strength (MPa)
Causton & Sefton (1989) nih.govHEMA/Maleic Acid14.1
Nakabayashi & Takarada (1992) nih.govHEMA/Citric Acid13.0

Note: Bond strength values can vary significantly depending on the specific testing methodology and substrate conditions.

Q & A

How should I formulate a research question for studying Scotchprep in experimental settings?

A well-defined research question must be specific, testable, and address gaps in existing literature. Begin by reviewing systematic reviews or meta-analyses to identify unresolved issues . For example:

  • Primary question: "How does this compound’s molecular stability vary under controlled thermal conditions?"
  • Sub-questions: "What experimental parameters (e.g., temperature ranges, solvent systems) are critical for replicating stability tests?" . Avoid vague phrasing and ensure alignment with theoretical frameworks (e.g., thermodynamics or kinetic theory) .

Q. What methodologies are recommended for initial literature reviews on this compound?

Conduct a systematic review using databases like PubMed or Web of Science, prioritizing peer-reviewed studies. Use keyword combinations (e.g., "this compound synthesis," "this compound stability analysis") and document inclusion/exclusion criteria to avoid bias . Tools like PRISMA flow diagrams can enhance transparency in study selection .

Q. How do I design a robust experimental protocol for this compound analysis?

Adopt a quasi-experimental design with pre-test/post-test controls to isolate variables. For example:

GroupTreatmentMeasurement
ControlTraditional solvent systemBaseline stability metrics
ExperimentalThis compound under varied pHPost-treatment stability .
Ensure replication across trials to address random errors .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity be resolved methodologically?

Contradictions often arise from uncontrolled variables (e.g., impurities, instrumentation sensitivity). Implement factorial design experiments to test interactions between variables (e.g., temperature × solvent purity) . Use ANOVA or mixed-effects models to quantify the contribution of each factor to observed discrepancies .

Q. What strategies validate this compound’s mechanistic pathways in interdisciplinary studies?

Combine computational modeling (e.g., DFT calculations) with empirical data (e.g., NMR spectroscopy) to triangulate mechanisms. For instance:

  • Computational: Simulate this compound’s binding energy under varying conditions.
  • Experimental: Validate predictions via kinetic assays . Document uncertainties in both approaches to refine hypotheses .

Q. How should researchers address ethical considerations in this compound-related human trials?

Follow institutional review board (IRB) protocols for human subjects, detailing participant selection criteria and informed consent procedures . For data sharing, adhere to guidelines like the FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite Cambridge English’s data request framework for reproducibility .

Methodological Guidance

Q. What statistical tools are optimal for analyzing this compound’s dose-response relationships?

Use dose-response curves with nonlinear regression (e.g., Hill equation) to model efficacy thresholds. Software like GraphPad Prism or R’s drc package can automate fitting and error analysis . For multivariate data, apply principal component analysis (PCA) to reduce dimensionality .

Q. How can interdisciplinary teams harmonize data collection protocols for this compound?

Develop a shared protocol template with standardized units, calibration methods, and metadata fields (e.g., batch numbers, storage conditions). Tools like Open Science Framework (OSF) enable real-time collaboration and version control .

Data Management and Reporting

Q. How to ensure this compound research meets peer-review standards for reproducibility?

  • Provide step-by-step synthetic procedures (e.g., reaction times, purification steps).
  • Disclose instrumentation specifications (e.g., HPLC column type, detection wavelength).
  • Reference open-source datasets or protocols (e.g., PubChem entries) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.